molecular formula C14H32N2 B12675773 N,N'-Bis(2-hexyl)-ethylenediamine CAS No. 93761-27-4

N,N'-Bis(2-hexyl)-ethylenediamine

Cat. No.: B12675773
CAS No.: 93761-27-4
M. Wt: 228.42 g/mol
InChI Key: AYTDFDBZORIXSG-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hexyl)-ethylenediamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two hexyl groups attached to the nitrogen atoms of the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hexyl)-ethylenediamine typically involves the reaction of ethylenediamine with hexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows: [ \text{Ethylenediamine} + 2 \text{Hexyl Halide} \rightarrow \text{N,N’-Bis(2-hexyl)-ethylenediamine} + 2 \text{Halide Ion} ]

Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(2-hexyl)-ethylenediamine can be achieved through continuous flow processes where ethylenediamine and hexyl halides are reacted in a controlled environment. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Bis(2-hexyl)-ethylenediamine can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reaction conditions.

    Substitution: It can participate in nucleophilic substitution reactions where the hexyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products:

    Oxidation: N,N’-Bis(2-hexyl)-ethylenediamine N-oxide

    Reduction: Secondary or primary amines

    Substitution: N,N’-Bis(substituted)-ethylenediamine derivatives

Scientific Research Applications

Chemistry: N,N’-Bis(2-hexyl)-ethylenediamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties.

Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and storage.

Medicine: The compound’s ability to form complexes with metals is explored for therapeutic applications, such as in the design of metal-based drugs or diagnostic agents.

Industry: N,N’-Bis(2-hexyl)-ethylenediamine is used in the production of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents and personal care products.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hexyl)-ethylenediamine is primarily based on its ability to coordinate with metal ions. The nitrogen atoms in the ethylenediamine backbone act as donor sites, forming stable chelates with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and therapeutic applications.

Comparison with Similar Compounds

  • N,N’-Bis(2-ethylhexyl)-ethylenediamine
  • N,N’-Bis(2-methyl)-ethylenediamine
  • N,N’-Bis(2-butyl)-ethylenediamine

Comparison: N,N’-Bis(2-hexyl)-ethylenediamine is unique due to the length and branching of its hexyl groups, which can influence its solubility, steric properties, and coordination behavior. Compared to N,N’-Bis(2-ethylhexyl)-ethylenediamine, the hexyl derivative may exhibit different hydrophobic interactions and binding affinities with metal ions. The specific structure of N,N’-Bis(2-hexyl)-ethylenediamine can also affect its performance in industrial and biological applications, making it a compound of interest for further research and development.

Properties

CAS No.

93761-27-4

Molecular Formula

C14H32N2

Molecular Weight

228.42 g/mol

IUPAC Name

N,N'-di(hexan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C14H32N2/c1-5-7-9-13(3)15-11-12-16-14(4)10-8-6-2/h13-16H,5-12H2,1-4H3

InChI Key

AYTDFDBZORIXSG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NCCNC(C)CCCC

Origin of Product

United States

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